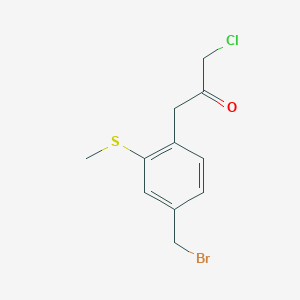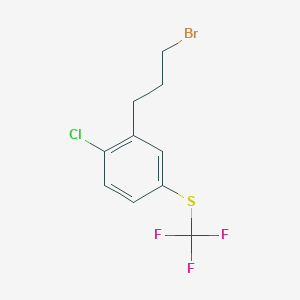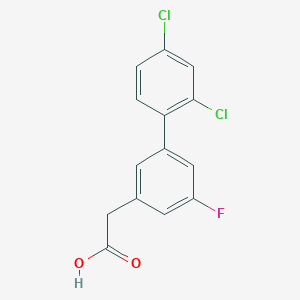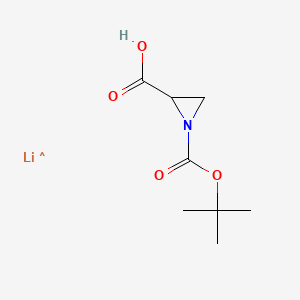
1-(2-Isopropylpyrimidin-4-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Isopropylpyrimidin-4-YL)ethanone is an organic compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
The synthesis of 1-(2-Isopropylpyrimidin-4-YL)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-isopropylpyrimidine with ethanoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Análisis De Reacciones Químicas
1-(2-Isopropylpyrimidin-4-YL)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced using reagents like halogens or alkyl halides under appropriate conditions
Aplicaciones Científicas De Investigación
1-(2-Isopropylpyrimidin-4-YL)ethanone has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex pyrimidine derivatives, which are valuable in various chemical reactions and processes.
Biology: This compound is used in the study of enzyme interactions and as a building block for designing enzyme inhibitors.
Industry: The compound is used in the production of agrochemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 1-(2-Isopropylpyrimidin-4-YL)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanone moiety can form hydrogen bonds or other interactions with active sites of enzymes, potentially inhibiting their activity. The isopropyl group may enhance the compound’s binding affinity and specificity for its target .
Comparación Con Compuestos Similares
1-(2-Isopropylpyrimidin-4-YL)ethanone can be compared with other pyrimidine derivatives, such as:
1-(4-Isopropylpyridin-2-yl)ethanone: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
1-(2-Methylpyrimidin-4-yl)ethanone: Differing by the presence of a methyl group instead of an isopropyl group.
1-(2-Isopropylpyridin-4-yl)ethanone: Similar structure but with a pyridine ring and different substitution pattern
Propiedades
Fórmula molecular |
C9H12N2O |
|---|---|
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
1-(2-propan-2-ylpyrimidin-4-yl)ethanone |
InChI |
InChI=1S/C9H12N2O/c1-6(2)9-10-5-4-8(11-9)7(3)12/h4-6H,1-3H3 |
Clave InChI |
ZGYIZEQLCSSONP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC=CC(=N1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Methoxyphenylamino)methylene]malononitrile](/img/structure/B14054533.png)
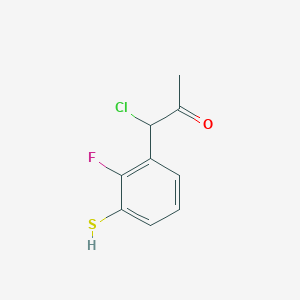
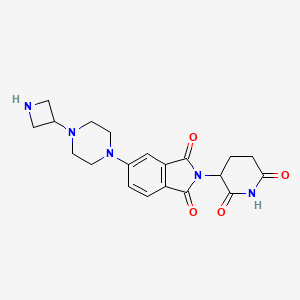
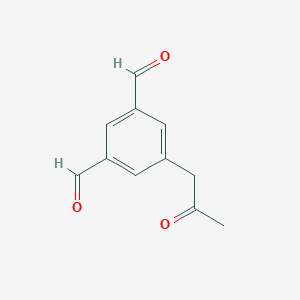
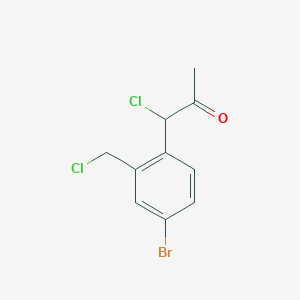
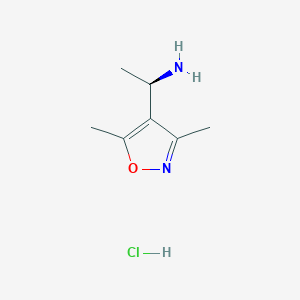
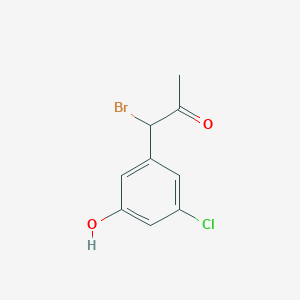
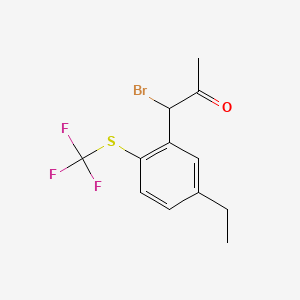

![7-(2-ethylhexyl)-5-[4-[7-(2-ethylhexyl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]thieno[2,3-f][1]benzothiol-8-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B14054575.png)
